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molecular formula C7H3Cl2NO4 B1613442 2,6-Dichloro-4-nitrobenzoic acid CAS No. 22509-50-8

2,6-Dichloro-4-nitrobenzoic acid

Cat. No. B1613442
M. Wt: 236.01 g/mol
InChI Key: UCVGAAAMGILBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06855843B2

Procedure details

To 2,6-dichloro-4-nitrobenzoic acid (12.8 g, U.S. Pat. No. 3,423,475) was added anhydrous CH2Cl2 (60 mL) and thionyl chloride (40 mL) then the resulting mixture was refluxed for 19 h. The mixture was allowed to cool to room temperature and evaporated. Additional CH2Cl2 (10 mL) was added and the solution was evaporated. MeOH (100 mL) was added to the residue and the mixture was refluxed for 17 h. The mixture was allowed to cool to room temperature and placed in an ice-bath. The precipitated solid was collected by filtration to give methyl 2,6-dichloro-4-nitrobenzoate (10.8 g, 80%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[C:7]([Cl:14])[C:3]=1[C:4]([OH:6])=[O:5].S(Cl)(Cl)=O.[CH2:19](Cl)Cl>>[Cl:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[C:7]([Cl:14])[C:3]=1[C:4]([O:6][CH3:19])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C(=CC(=C1)[N+](=O)[O-])Cl
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
60 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 19 h
Duration
19 h
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
Additional CH2Cl2 (10 mL) was added
CUSTOM
Type
CUSTOM
Details
the solution was evaporated
ADDITION
Type
ADDITION
Details
MeOH (100 mL) was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 17 h
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
placed in an ice-bath
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)OC)C(=CC(=C1)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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